4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14(2)29-18-8-4-16(5-9-18)20(26)24-17-6-10-19(11-7-17)30(27,28)25-21-22-13-12-15(3)23-21/h4-14H,1-3H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFPPYFATOINMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the isopropoxy group: This step involves the reaction of an appropriate phenol derivative with isopropyl alcohol in the presence of an acid catalyst.
Introduction of the sulfamoyl group: This can be achieved by reacting the intermediate with a sulfonamide derivative under basic conditions.
Coupling with the benzamide moiety: The final step involves the coupling of the intermediate with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that sulfamoyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated that these compounds could effectively target specific cancer cell lines, leading to decreased viability and increased cell death rates .
Antimicrobial Properties
The compound has been explored for its potential antimicrobial effects. Studies suggest that the presence of the pyrimidine ring enhances the compound's ability to combat bacterial infections. Preliminary results indicate activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Inflammation Modulation
Research indicates that derivatives of this compound may also possess anti-inflammatory properties. The sulfamoyl group is known to interact with inflammatory pathways, potentially reducing inflammation in various models of disease. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of inflammatory responses is crucial .
Case Studies
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propionamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity
Biological Activity
4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide. Its molecular formula is , and it features a complex structure that includes an isopropoxy group, a sulfamoyl moiety, and a benzamide unit.
Structural Formula
The biological activity of 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is primarily attributed to its interaction with specific molecular targets. The compound exhibits the ability to modulate enzyme activities and receptor functions through binding interactions facilitated by its unique structural features.
Antitumor Activity
Recent studies have shown that related compounds in the benzamide class exhibit significant antitumor effects by targeting microtubules in cancer cells. For instance, a study on similar benzamide derivatives revealed that they can induce cell cycle arrest and apoptosis in drug-resistant cancer cell lines . This suggests that 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide may have similar potential in overcoming drug resistance.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, it may exhibit inhibitory activity against histone deacetylases (HDACs), which play a crucial role in cancer progression and therapy resistance. Inhibitors of HDACs have been shown to induce differentiation and apoptosis in cancer cells .
Research Findings
A comprehensive analysis of the compound's biological activity reveals several key findings:
Case Studies
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide significantly reduced cell viability in vincristine-resistant nasopharyngeal carcinoma cell lines. The mechanism was linked to microtubule disruption and subsequent apoptosis induction.
Case Study 2: HDAC Inhibition
Another study assessed the compound's ability to inhibit HDACs in various cancer models. Results indicated that treatment with this compound led to increased acetylation of histones, promoting gene expression linked to cell cycle arrest and apoptosis.
Q & A
Basic: What are the typical synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis involves multi-step reactions starting with functionalization of the benzamide core. Key intermediates include:
- 4-Isopropoxybenzoyl chloride : Prepared by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base (e.g., K₂CO₃), followed by chlorination with thionyl chloride .
- 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)aniline : Synthesized via sulfamoylation of 4-aminophenylsulfonyl chloride with 4-methylpyrimidin-2-amine under anhydrous conditions (e.g., DMF, 0–5°C) .
- Final coupling : The benzoyl chloride and aniline intermediate are reacted in a nucleophilic acyl substitution, typically using a base like triethylamine in dichloromethane .
Critical Step : Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which analytical techniques are most effective for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isopropoxy group (e.g., δ 1.2–1.4 ppm for isopropyl CH₃) and sulfamoyl linkage (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonamide) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 469.55) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1340 cm⁻¹ (sulfonamide S=O) confirm functional groups .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can reaction conditions be optimized for the sulfamoylation step?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity .
- Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalyst Screening : Test Lewis acids like ZnCl₂ or Mg(OTf)₂ to accelerate coupling efficiency .
- Real-Time Monitoring : Employ TLC (silica GF254, ethyl acetate/hexane 3:7) to track reaction progress and terminate at ~85% conversion to avoid decomposition .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentration in kinase inhibition assays) to minimize variability .
- Metabolic Stability Testing : Use liver microsome models (human/rat) to assess whether discrepancies arise from differential metabolism .
- Structural Analog Comparison : Compare IC₅₀ values with analogs (e.g., replacing isopropoxy with ethoxy) to identify structure-activity relationships (SAR) .
- Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to verify target binding poses and rule out assay artifacts .
Advanced: What strategies enable efficient scale-up from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfamoylation) to improve heat dissipation and yield .
- Recrystallization Optimization : Screen solvent pairs (e.g., ethanol/water) to enhance crystal habit and filtration efficiency .
- Quality Control : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to monitor purity thresholds (>98%) at each scale-up stage .
Basic: What functional groups in this compound are prone to reactivity?
Methodological Answer:
- Sulfamoyl Group (-SO₂NH-) : Susceptible to hydrolysis under acidic/basic conditions; stabilize reaction media at pH 6–8 .
- Pyrimidine Ring : Participates in π-π stacking but may oxidize; store compounds under inert gas (N₂/Ar) .
- Isopropoxy Ether : Stable under mild conditions but cleavable via HI/red phosphorus for derivatization .
Advanced: How to design a SAR study for derivatives targeting kinase inhibition?
Methodological Answer:
- Core Modifications : Synthesize derivatives with varied substituents (e.g., methoxy, trifluoromethyl) at the benzamide para-position .
- Bioisosteric Replacement : Substitute the pyrimidine ring with triazine or purine scaffolds to assess binding affinity changes .
- In Silico Screening : Use Schrödinger’s Glide to prioritize derivatives with predicted ΔG < -8 kcal/mol .
- Dose-Response Analysis : Test compounds at 0.1–100 µM in triplicate to generate IC₅₀ curves with R² > 0.95 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
